(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine
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Overview
Description
(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 2-chloro-4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluoroaniline and (S)-pyrrolidine-2-carboxylic acid.
Formation of Amide Bond: The first step involves the formation of an amide bond between 2-chloro-4-fluoroaniline and (S)-pyrrolidine-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Cyclization: The resulting amide is then cyclized under acidic conditions to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Automated Systems: Employing automated systems for precise addition of reagents and monitoring of reaction parameters.
Purification: Implementing high-throughput purification methods such as HPLC (High-Performance Liquid Chromatography) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be employed.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can modify the pyrrolidine ring.
Scientific Research Applications
(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of chiral compounds with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Chloro-4-fluorophenyl)pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(2-Chloro-4-fluorophenyl)pyrrolidine: The racemic mixture containing both enantiomers.
2-(2-Chlorophenyl)pyrrolidine: A similar compound lacking the fluorine substituent.
Uniqueness
(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer or racemic mixture. The presence of both chloro and fluoro substituents on the phenyl ring also contributes to its unique reactivity and applications.
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
(2S)-2-(2-chloro-4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1 |
InChI Key |
JYBAJJGKBLTLQR-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=C(C=C2)F)Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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